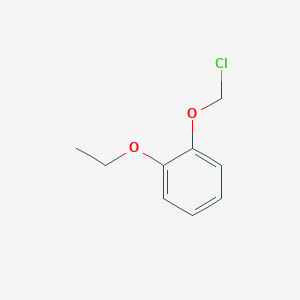

1-(Chloromethoxy)-2-ethoxybenzene

Description

Significance of Chloromethyl Ether Functionality in Organic Chemistry

The chloromethyl ether group is a potent alkylating agent and a versatile protecting group in organic synthesis. wikipedia.org Its utility stems from the lability of the chlorine atom, which can be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of a methoxymethyl (MOM) group onto alcohols, phenols, and other functional groups, thereby protecting them from unwanted reactions during a synthetic sequence. The MOM group is valued for its stability under a range of conditions and its relatively straightforward removal under acidic conditions. uwindsor.ca

However, the high reactivity of simple chloromethyl ethers, such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), is also associated with significant health hazards, as they are classified as known human carcinogens. epa.goveinsteinmed.educanada.caca.gov This has prompted research into safer, in-situ generation methods and alternative protecting group strategies. orgsyn.org

Overview of Ethoxybenzene Derivatives in Synthetic Applications

Ethoxybenzene, also known as phenetole, and its derivatives are common building blocks in the synthesis of more complex molecules. chemimpex.comnih.gov The ethoxy group is generally stable and influences the electronic properties of the benzene (B151609) ring, making it electron-rich and directing electrophilic substitution to the ortho and para positions. This directing effect is a cornerstone of aromatic chemistry, allowing for the controlled assembly of substituted benzene rings.

Substituted ethoxybenzenes are found in a wide range of biologically active compounds and functional materials. For instance, they are key intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. chemimpex.comontosight.aiontosight.ai The specific substitution pattern on the ethoxybenzene ring is crucial for determining the final properties and activity of the target molecule.

Structural Context of 1-(Chloromethoxy)-2-ethoxybenzene within the Class of Aryl Chloromethyl Ethers

This compound is a distinct chemical entity that should not be confused with its isomers, such as 1-chloro-2-ethoxybenzene or 1-(chloromethyl)-2-ethoxybenzene (B1596814). The "chloromethoxy" designation specifically indicates an ether linkage of the chloromethyl group to the benzene ring via an oxygen atom.

While specific, peer-reviewed synthetic procedures for this compound are not readily found in the literature, its synthesis can be logically inferred from established chemical principles. A plausible route would involve the reaction of 2-ethoxyphenol (B1204887) with formaldehyde (B43269) and hydrogen chloride. This method is a known approach for the preparation of chloromethyl ethers from alcohols and phenols. However, it is important to note the potential for the formation of the highly carcinogenic bis(chloromethyl)ether as a byproduct under these conditions.

The table below summarizes the key identifiers for this compound and its related isomers to highlight their structural differences.

| Compound Name | Molecular Formula | CAS Number |

| This compound | C₉H₁₁ClO₂ | Not available |

| 1-Chloro-2-ethoxybenzene | C₈H₉ClO | 614-72-2 |

| 1-(Chloromethyl)-2-ethoxybenzene | C₉H₁₁ClO | 60906-78-7 epa.gov |

Research Gaps and Future Directions in the Study of Substituted Aryl Chloromethyl Ethers

The study of aryl chloromethyl ethers continues to be an active area of research, with a significant focus on developing safer and more efficient synthetic methodologies. The primary research gap concerning this compound is the lack of specific data on its synthesis, reactivity, and potential applications. This knowledge gap extends to many other specifically substituted aryl chloromethoxy ethers.

Future research in this area will likely focus on several key aspects:

Development of Novel Synthetic Methods: The exploration of new catalytic systems and reaction conditions to minimize the formation of hazardous byproducts during the synthesis of chloromethyl ethers is a high priority.

Expansion of Synthetic Applications: Investigating the use of complex aryl chloromethyl ethers, such as this compound, as intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials is a promising avenue.

Understanding Reactivity Profiles: Detailed mechanistic studies on the reactivity of substituted aryl chloromethyl ethers will enable chemists to better predict and control their behavior in complex synthetic transformations.

The table below outlines the general synthetic utility of the chloromethyl ether functionality.

| Reaction Type | Description |

| Protection of Alcohols/Phenols | The chloromethyl ether reacts with an alcohol or phenol (B47542) in the presence of a base to form a methoxymethyl (MOM) ether, a common protecting group. uwindsor.ca |

| Alkylation of Nucleophiles | The chloromethyl group can be transferred to a variety of nucleophiles, such as carbanions, amines, and thiols, to form new carbon-carbon or carbon-heteroatom bonds. |

| Precursors to Other Functional Groups | The chloromethyl ether can be converted into other functional groups, such as aldehydes or carboxylic acids, through subsequent transformations. |

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-(chloromethoxy)-2-ethoxybenzene |

InChI |

InChI=1S/C9H11ClO2/c1-2-11-8-5-3-4-6-9(8)12-7-10/h3-6H,2,7H2,1H3 |

InChI Key |

LNJWYUNLMYXOSS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1OCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Chloromethoxy 2 Ethoxybenzene and Analogues

Direct Chloromethylation of Ethoxybenzene Precursors

The most direct route to synthesizing analogues of 1-(chloromethoxy)-2-ethoxybenzene involves the introduction of a chloromethyl group (-CH₂Cl) onto the aromatic ring of an ethoxybenzene precursor. This electrophilic aromatic substitution reaction, known as chloromethylation, is a powerful tool for adding a versatile functional group to arenes.

Formaldehyde (B43269) and Hydrogen Chloride (HCl) Based Approaches

The foundational method for chloromethylation, often referred to as the Blanc reaction, utilizes formaldehyde (CH₂O) and hydrogen chloride (HCl) as the primary reagents. wikipedia.orglibretexts.org In this process, the aromatic substrate, such as ethoxybenzene, is treated with an aqueous solution of formaldehyde (formalin) and concentrated hydrochloric acid. google.com The reaction proceeds through the in-situ generation of a potent electrophile. Under the strongly acidic conditions provided by HCl, formaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org The activated aromatic ring of the ethoxybenzene precursor then attacks this electrophile, leading to the formation of a hydroxymethyl intermediate. This benzylic alcohol is subsequently and rapidly converted to the final chloromethylated product by the excess HCl present in the reaction medium. wikipedia.org While effective, this method can be sluggish for less reactive aromatic compounds and may require a catalyst to proceed at a practical rate. researchgate.netgoogle.com

Variants Utilizing Paraformaldehyde and Chlorination Catalysts

To improve handling and reaction control, solid paraformaldehyde is frequently used as a substitute for aqueous formaldehyde solutions. google.comdur.ac.uksciencemadness.org Paraformaldehyde, a polymer of formaldehyde, serves as a convenient source of CH₂O that depolymerizes under the reaction conditions. The general setup involves mixing the aromatic substrate with paraformaldehyde and a suitable solvent, through which hydrogen chloride gas is passed, or to which concentrated hydrochloric acid is added. sciencemadness.orggoogle.com

A variety of chlorination catalysts can be employed to enhance the reaction rate and yield. While Lewis acids are the most common, other systems have been explored. For instance, strong protic acids like sulfuric acid or phosphoric acid can be used, particularly for deactivating aromatic rings, although they may cause side reactions like sulfonation with highly activated substrates. dur.ac.ukthieme-connect.de A patent for a related compound, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, describes a process of heating 1,4-dichloro-2-ethoxybenzene (B1621750) with paraformaldehyde and concentrated hydrochloric acid, demonstrating a catalyst-free approach under reflux conditions can be effective for certain activated systems. google.com

Role of Lewis Acid Catalysis in Aromatic Chloromethylation

Lewis acids are the most prevalent catalysts for chloromethylation, significantly accelerating the reaction by enhancing the electrophilicity of the chloromethylating agent. researchgate.net Zinc chloride (ZnCl₂) is the most common and historically significant catalyst for the Blanc reaction. wikipedia.orgdur.ac.ukthieme-connect.de The mechanism involves the coordination of the Lewis acid with the oxygen atom of the protonated formaldehyde or the subsequently formed hydroxymethyl intermediate. wikipedia.orgdur.ac.uk This coordination makes the carbon atom even more electron-deficient and susceptible to nucleophilic attack by the aromatic ring. Other Lewis acids, such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄), have also been successfully employed. dur.ac.ukthieme-connect.de The choice of catalyst can be optimized depending on the reactivity of the aromatic substrate to achieve a high yield of the desired chloromethylated product while minimizing the formation of diarylmethane byproducts, which arise from the further reaction of the product with the starting material. wikipedia.orgdur.ac.uk

Table 1: Lewis Acid Catalysts in Aromatic Chloromethylation

| Catalyst | Substrate Example | Key Features | References |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Benzene (B151609), Cumene | The most common and traditional catalyst for the Blanc reaction. | dur.ac.uk, wikipedia.org, thieme-connect.de |

| Aluminum Chloride (AlCl₃) | Anisole (B1667542), General Arenes | A powerful Lewis acid, effective for various substrates. | dur.ac.uk, thieme-connect.de |

| Tin(IV) Chloride (SnCl₄) | 1,3,5-Triisopropylbenzene | A superior catalyst for compounds that do not react readily. | dur.ac.uk, sciencemadness.org, thieme-connect.de |

| Titanium(IV) Chloride (TiCl₄) | Anisole | Used to optimize the ratio of chloromethylated product to diarylmethane byproduct. | dur.ac.uk |

Regioselectivity and Isomeric Control in Benzene Ring Functionalization

When an aromatic ring is already substituted, the existing group directs the position of the incoming electrophile. The ethoxy group (-OCH₂CH₃) on an ethoxybenzene precursor is a powerful activating and ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene ring.

Therefore, the direct chloromethylation of ethoxybenzene is expected to yield a mixture of two primary isomers:

ortho-isomer: 1-(chloromethyl)-2-ethoxybenzene (B1596814)

para-isomer: 1-(chloromethyl)-4-ethoxybenzene (B1598079)

The ratio of these isomers is influenced by steric hindrance and reaction conditions. The para position is generally less sterically hindered, often leading to it being the major product. However, for highly activating groups like alkoxy groups, a significant amount of the ortho product is typically formed. dur.ac.uk Controlling the regioselectivity to favor one isomer over the other can be challenging. Studies on the chloromethylation of the related compound anisole (methoxybenzene) have shown that the choice of catalyst and temperature can influence the ortho/para ratio. dur.ac.uk For instance, using titanium tetrachloride as a catalyst at low temperatures was found to be effective for anisole. dur.ac.uk To obtain a single, pure isomer such as 1-(chloromethyl)-2-ethoxybenzene, a separation of the resulting isomeric mixture would be necessary, or a synthetic strategy that avoids the formation of isomers altogether must be employed.

Alkylation Approaches via Ether Formation

An alternative and more regioselective strategy to synthesize this compound specifically is to form the chloromethoxy ether linkage directly, rather than functionalizing the aromatic ring. This approach begins with a phenol (B47542) that already has the ethoxy group in the desired position.

Synthesis from 2-Ethoxyphenol (B1204887) Derivatives and Chloromethylating Reagents

This synthetic route starts with 2-ethoxyphenol. This precursor can be prepared by the mono-ethylation of catechol (1,2-dihydroxybenzene), for example, using diethyl sulfate (B86663) in the presence of a base like sodium hydroxide. tdcommons.org

Once 2-ethoxyphenol is obtained, the synthesis of this compound is achieved by reacting the phenolic hydroxyl group with a suitable chloromethylating agent. This reaction is a type of Williamson ether synthesis. The 2-ethoxyphenol is typically first deprotonated with a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a chloromethylating reagent. A common reagent for this purpose is chloromethyl methyl ether (CH₃OCH₂Cl). However, to obtain the target molecule directly, a reagent like bis(chloromethyl) ether ((ClCH₂)₂O) could be used, though its high toxicity makes it less desirable.

A more practical laboratory approach involves reacting 2-ethoxyphenol with formaldehyde and hydrogen chloride under conditions that favor O-alkylation (formation of the ether) over C-alkylation (chloromethylation of the aromatic ring). By carefully controlling the stoichiometry and reaction conditions, the phenolic oxygen can be made to attack the activated formaldehyde species, forming the desired chloromethoxy ether with high regioselectivity, as the substitution occurs exclusively at the oxygen atom, thus avoiding the formation of the para-isomer.

Nucleophilic Substitution Reactions for Chloromethoxy Moiety Installation

The introduction of the chloromethoxy group onto a phenolic oxygen, such as in 2-ethoxyphenol, is a primary method for the synthesis of this compound. This transformation is typically achieved through nucleophilic substitution, where the phenoxide ion acts as the nucleophile. cognitoedu.org

A general representation of this reaction involves the deprotonation of 2-ethoxyphenol with a suitable base to form the corresponding sodium or potassium salt. This is followed by a reaction with a chloromethylating agent.

Table 1: Reagents and Conditions for Nucleophilic Substitution

| Nucleophile | Electrophile | Solvent | Base | Temperature |

| 2-Ethoxyphenol | Chlorodimethyl ether | Dichloromethane | Triethylamine | 0 °C to rt |

| 2-Ethoxyphenol | Methoxyacetyl chloride | Pyridine | Pyridine | rt |

The reaction mechanism proceeds via an S\N2 pathway, where the oxygen atom of the phenoxide attacks the electrophilic carbon of the chloromethylating agent, displacing the chloride ion. youtube.com The choice of base and solvent is critical to ensure the solubility of the reactants and to facilitate the reaction while minimizing side products.

Derivatization from Related Halogenated or Alkoxylated Benzene Compounds

Alternative synthetic routes to this compound involve the modification of precursor molecules that already possess the core benzene ring with either a halogenated methyl group or a different alkoxy group.

Transformation of Bromomethyl or Iodomethyl Analogues

A plausible, though less direct, synthetic strategy involves the halide exchange reaction from a bromomethyl or iodomethyl precursor. For instance, 1-(bromomethoxy)-2-ethoxybenzene or 1-(iodomethoxy)-2-ethoxybenzene could be converted to the desired chloromethoxy compound. This transformation is typically achieved using a source of chloride ions, such as a metal chloride (e.g., NaCl, LiCl) in a suitable polar aprotic solvent like acetone (B3395972) or acetonitrile, which facilitates the Finkelstein-type reaction.

The reactivity of the starting halomethyl ether is a key consideration, with the C-I bond being the weakest and most susceptible to nucleophilic attack, followed by the C-Br bond, and then the C-Cl bond. libretexts.org This trend in bond strength and leaving group ability dictates the reaction conditions required for a successful transformation. chemguide.co.uk

Manipulation of Alternative Oxygen Protecting Groups

In multi-step syntheses, the hydroxyl group of 2-ethoxyphenol might be protected with a group other than a simple methyl ether. wikipedia.orgorganic-chemistry.org Common protecting groups for phenols include benzyl (B1604629) (Bn), silyl (B83357) ethers (e.g., TBDMS), and acetyl (Ac) groups. libretexts.org The synthesis of this compound from such a protected precursor would first require the selective deprotection of the phenolic hydroxyl group, followed by the chloromethylation step as described in section 2.2.2.

Table 2: Common Phenolic Protecting Groups and Their Deprotection Conditions

| Protecting Group | Deprotection Reagent(s) |

| Benzyl (Bn) | H₂, Pd/C |

| tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH) or Acid |

The choice of protecting group is dictated by its stability to the reaction conditions employed in other synthetic steps and the ease of its removal without affecting other functional groups in the molecule. uchicago.edu

Green Chemistry Approaches and Sustainable Synthetic Routes

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. nih.gov This includes the use of safer solvents, the development of catalytic reactions, and the minimization of waste.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic solvents often pose environmental and health risks. Research into greener alternatives is ongoing, with water, supercritical fluids, and ionic liquids being explored for various organic transformations. nih.gov For the synthesis of this compound, exploring the use of a recyclable and less toxic solvent or even solvent-free conditions, such as grinding the reactants together (mechanochemistry), could significantly improve the environmental footprint of the process. researchgate.net For instance, a patent for the synthesis of m-chloroanisole describes a method using an organic solvent that is later steamed off and recycled. google.com

Catalyst Development for Enhanced Efficiency and Selectivity

The use of catalysts can enhance reaction rates, improve selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste. youtube.com While the direct chloromethylation of phenols does not typically require a catalyst, related etherification reactions have benefited from catalytic approaches. For example, the synthesis of chloroanisoles has been achieved using copper salt catalysts. google.com The development of a highly efficient and recyclable catalyst for the chloromethylation of phenols could represent a significant advancement in the synthesis of compounds like this compound. Research in this area could focus on phase-transfer catalysts or supported catalysts that are easily separated from the reaction mixture. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of aryl chloromethoxy ethers is sensitive to a variety of factors. Optimizing these conditions is paramount for maximizing product yield, minimizing the formation of impurities, and ensuring a safe and efficient process. Methodologies such as one-factor-at-a-time (OFAT) and Design of Experiments (DoE) are often employed to systematically investigate the impact of different variables on the reaction outcome nih.gov.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in the synthesis of this compound and its analogues, as it directly influences the rate of reaction. The chloromethylation of aromatic ethers typically requires heating to proceed at a practical rate. For instance, in the synthesis of a similar compound, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, the reaction mixture is heated to 60°C before the introduction of hydrogen chloride gas, followed by a prolonged reaction period. google.com In other variations, the reaction is brought to reflux, indicating that higher temperatures can be employed to drive the reaction to completion. google.com

However, while elevated temperatures accelerate the desired ether formation, they can also promote undesirable side reactions. The high reactivity of the chloromethyl group means that excessive heat can lead to decomposition or polymerization. Thermal alkylation, proceeding through a homolytic fission mechanism, can also occur at very high temperatures, leading to a different array of byproducts. researchgate.net Therefore, precise temperature control is essential.

Pressure is generally not a primary variable manipulated in the liquid-phase synthesis of these ethers. Reactions are typically conducted at atmospheric pressure. However, maintaining a positive pressure of an inert gas, such as nitrogen, is a common and crucial strategy. google.com This inert atmosphere prevents the ingress of atmospheric moisture and oxygen, which could lead to the hydrolysis of the reactive chloromethoxy ether or other unwanted side reactions.

Table 1: Influence of Temperature on an Analogous Chloromethylation Reaction

| Reaction Stage | Temperature (°C) | Purpose | Reference |

|---|---|---|---|

| Initial Heating | 60 | To initiate the reaction between the aromatic substrate and paraformaldehyde/catalyst. | google.com |

| Reaction | Reflux | To ensure the reaction proceeds to completion over several hours. | google.com |

Stoichiometric Considerations and Reagent Ratios

The relative amounts of reactants and catalysts are fundamental to the success of the synthesis, directly impacting yield and product purity. The key reagents in a typical chloromethylation are the aromatic substrate (e.g., 2-ethoxybenzene), a formaldehyde source (such as paraformaldehyde), and a source of hydrogen chloride, often in the presence of a Lewis acid catalyst like aluminum chloride. google.com

The molar ratio of the formaldehyde source to the aromatic ether is a key consideration. Using an excess of the chloromethylating agent can increase the reaction rate but also raises the risk of di- or poly-substitution on the aromatic ring. Conversely, an insufficient amount will lead to incomplete conversion and a lower yield. In one documented synthesis of an analogue, the molar ratio of paraformaldehyde to the starting dichloro-ethoxybenzene was 2:1, while in another variation, it was increased to 3:1, which resulted in a slightly lower yield but maintained high product purity. google.com

The amount of catalyst is also critical. A sufficient quantity of Lewis acid is needed to activate the formaldehyde source for electrophilic aromatic substitution. The stoichiometry of the hydrogen chloride source must also be carefully controlled to facilitate the formation of the chloromethyl cation intermediate without promoting excessive side reactions. An imbalance in these ratios can lead to the formation of undesired byproducts, including the highly carcinogenic bis(chloromethyl)ether. researchgate.net

Table 2: Stoichiometric Ratios and Yields in an Analogous Synthesis

| Aromatic Substrate (mol) | Paraformaldehyde (mol) | HCl (mol) | Catalyst (Type, mol) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 0.1 | 0.2 | 0.2 (from 37% HCl) | AlCl₃ (0.1) | 94.2 | google.com |

| 0.1 | 0.3 | 1.0 (from 37% HCl) | None specified | 91.8 | google.com |

Purification Techniques and Isolation Strategies for this compound

The purification of α-haloethers like this compound presents a unique set of challenges due to their reactivity and potential hazards. canada.caepa.gov These compounds are susceptible to hydrolysis, and care must be taken during the workup to preserve the desired product. canada.caepa.gov However, aryl chloromethyl ethers generally exhibit greater stability towards hydrolysis compared to their alkyl counterparts, which allows for careful washing with aqueous solutions. epa.gov

A typical purification sequence involves several key steps:

Quenching: The reaction is first terminated, or "quenched," to neutralize any remaining reactive reagents. This is often achieved by adding the reaction mixture to water or a dilute aqueous solution, such as ammonium (B1175870) chloride. google.comorgsyn.org This step helps to decompose excess chloromethylating agents and separate the water-soluble catalysts and acids from the organic product.

Extraction: The product is then separated from the aqueous phase via liquid-liquid extraction. A water-immiscible organic solvent, such as toluene (B28343) or another aliphatic hydrocarbon, is added to the mixture. google.comgoogle.com The desired ether, being organic, preferentially dissolves in the solvent layer, which is then physically separated from the aqueous layer containing impurities.

Washing: The separated organic layer is often washed one or more times with water and/or a brine solution (saturated aqueous sodium chloride). orgsyn.org This removes any remaining water-soluble impurities and helps to break up emulsions that may have formed during extraction.

Drying: To remove residual water from the organic solvent, an anhydrous drying agent like sodium sulfate or magnesium sulfate is added. google.comorgsyn.org The mixture is allowed to stand before the drying agent is removed by filtration.

Isolation: The final step is the removal of the extraction solvent to isolate the purified product. This is commonly accomplished through distillation or evaporation under reduced pressure (desolventizing). google.com For thermally sensitive compounds, care must be taken to avoid decomposition, and techniques like Kugelrohr distillation may be employed to minimize thermal stress. orgsyn.org

Table 3: General Purification and Isolation Protocol

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| Quenching/Dilution | Reaction mixture is added to water and an organic solvent (e.g., toluene). | To stop the reaction and begin separation of components. | google.com |

| Extraction | The organic layer containing the product is separated from the aqueous layer. | To isolate the product from water-soluble impurities and catalysts. | google.com |

| Washing | The organic layer is washed with water and/or brine. | To remove trace aqueous impurities. | orgsyn.org |

| Drying | The organic layer is treated with an anhydrous salt (e.g., Na₂SO₄). | To remove dissolved water from the organic phase. | google.com |

| Solvent Removal | The solvent is evaporated under reduced pressure. | To isolate the final, purified product. | google.com |

Chemical Transformations and Mechanistic Investigations of 1 Chloromethoxy 2 Ethoxybenzene

Nucleophilic Substitution Reactions at the Chloromethyl Carbon

The chloromethyl group (-CH₂Cl) attached to the oxygen atom in 1-(chloromethoxy)-2-ethoxybenzene is a key site for nucleophilic attack. This reactivity is characteristic of α-chloro ethers, which are known to be potent alkylating agents. The departure of the chloride leaving group is facilitated by the adjacent ether oxygen, which can stabilize the resulting positive charge through resonance.

Mechanism of S_N1 vs. S_N2 Pathways

The substitution of the chlorine atom on the methyl group can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent.

The S_N1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. This intermediate is particularly stable because the lone pairs on the adjacent ether oxygen can donate electron density to the positively charged carbon. The second step is the rapid attack of a nucleophile on this carbocation. Given that the chloromethyl carbon is benzylic in nature, it can be stabilized by the adjacent aromatic ring, further favoring an S_N1 pathway. acs.orgyoutube.com

The S_N2 mechanism , in contrast, is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. chemistry.coach This pathway is favored by strong, unhindered nucleophiles and in polar aprotic solvents. For primary halides like the chloromethyl group in this compound, S_N2 reactions are sterically accessible. canada.ca

The competition between these two pathways is influenced by several factors. Weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate tend to favor the S_N1 mechanism. Conversely, high concentrations of a strong nucleophile favor the S_N2 pathway.

Reactivity with Various Nucleophiles (e.g., alcohols, amines, thiols, cyanide)

The electrophilic nature of the chloromethyl carbon allows for reaction with a wide range of nucleophiles, leading to the formation of various functional groups.

Alcohols: In the presence of an alcohol (R'OH), this compound can undergo alcoholysis to form an acetal (B89532). This reaction can be catalyzed by a non-nucleophilic base to neutralize the HCl byproduct.

Amines: Primary and secondary amines react readily to yield the corresponding N-alkylated products. These reactions are typically fast due to the high nucleophilicity of amines.

Thiols: Thiols (R'SH) and their conjugate bases, thiolates (R'S⁻), are excellent nucleophiles and will react to form thioethers.

Cyanide: The cyanide ion (CN⁻) can be used to introduce a nitrile group, which is a versatile precursor for other functional groups like carboxylic acids and amines.

The high reactivity of α-chloro ethers is underscored by their rapid hydrolysis. Even in the presence of water, a weak nucleophile, compounds like chloromethyl methyl ether and chloromethyl ethyl ether hydrolyze quickly. acs.orgnih.govnih.govlibretexts.org This suggests that this compound is also highly susceptible to hydrolysis, which would yield formaldehyde (B43269), hydrogen chloride, and 2-ethoxyphenol (B1204887).

| Nucleophile | Product Structure | Product Class |

|---|---|---|

| R'OH (Alcohol) | Acetal | |

| R'₂NH (Amine) | Amino Ether | |

| R'SH (Thiol) | Thioether | |

| CN⁻ (Cyanide) | Alkoxyacetonitrile |

Effect of Steric and Electronic Factors on Reaction Rates and Product Distribution

Steric factors primarily influence the feasibility of the S_N2 pathway. Since the chloromethyl group is a primary halide, it is relatively unhindered, allowing for backside attack by nucleophiles. However, very bulky nucleophiles may slow down the S_N2 reaction rate, potentially allowing the S_N1 pathway to become more competitive.

Electronic factors are paramount, especially for the S_N1 mechanism. The stability of the oxocarbenium ion intermediate is the driving force for this pathway. The ether oxygen atom adjacent to the reacting carbon provides significant resonance stabilization. The ethoxy group on the benzene (B151609) ring is an electron-donating group, which can further stabilize the positive charge through the aromatic system, although this effect is transmitted through several bonds. The electronegativity of the chlorine atom in the chloromethoxy group also has an inductive effect, which can influence the polarity of the C-Cl bond.

Electrophilic Aromatic Substitution Reactions of the Ethoxybenzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two alkoxy substituents.

Influence of Ethoxy and Chloromethoxy Groups on Ring Activation and Directing Effects

Both the ethoxy (-OCH₂CH₃) and chloromethoxy (-OCH₂Cl) groups are ortho-, para-directors. This is because the oxygen atom in both groups has lone pairs of electrons that can be donated to the aromatic ring through resonance. This donation of electron density stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.

The ethoxy group is a strong activating group. It increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

The combined effect of a strongly activating ortho-, para-director (ethoxy) and a less activating ortho-, para-director (chloromethoxy) will make the ring highly reactive towards electrophiles.

Regiochemical Studies of Electrophilic Attack

In a disubstituted benzene ring where both substituents are ortho-, para-directors, the position of electrophilic attack is determined by a combination of their activating strengths and steric hindrance. The ethoxy group is a more powerful activating group than the chloromethoxy group. Therefore, the directing influence of the ethoxy group will be dominant.

The possible positions for electrophilic attack are carbons 3, 4, 5, and 6 (numbering the carbon attached to the chloromethoxy group as 1 and the ethoxy group as 2).

Position 4 (para to the chloromethoxy group): This position is ortho to the strongly activating ethoxy group and is sterically accessible.

Position 6 (ortho to the chloromethoxy group): This position is also para to the strongly activating ethoxy group.

Position 3 (meta to the chloromethoxy group): This position is ortho to the ethoxy group.

Position 5 (meta to the ethoxy group): This position is para to the chloromethoxy group.

Considering the superior activating ability of the ethoxy group, the electrophile will preferentially be directed to its ortho and para positions. The para position to the ethoxy group is position 5, and the ortho positions are 1 and 3. Since position 1 is already substituted, attack will be favored at positions 3 and 5. However, the chloromethoxy group also directs ortho- and para-, which are positions 6 and 4.

The most likely products will result from attack at positions 4 and 6, as these are ortho and para to the more strongly activating ethoxy group. Steric hindrance from the adjacent substituents might influence the ratio of the products. Attack at position 6 would be sterically hindered by the adjacent chloromethoxy group. Therefore, attack at position 4 is predicted to be the major pathway.

| Position of Attack | Relation to -OCH₂Cl | Relation to -OCH₂CH₃ | Predicted Outcome |

|---|---|---|---|

| 3 | ortho | - | Minor Product |

| 4 | para | meta | Major Product |

| 5 | meta | para | Minor Product |

| 6 | ortho | - | Minor Product (sterically hindered) |

Hydrolysis and Decomposition Pathways of this compound

The chemical stability of this compound is significantly influenced by the presence of water and acidic conditions. Its decomposition pathways primarily involve hydrolysis, leading to the formation of several smaller molecules.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound is accelerated in the presence of acid. The reaction proceeds through a nucleophilic substitution mechanism, where the ether oxygen is protonated, making the chloromethyl group a better leaving group. The specific mechanism, either SN1 or SN2, is dependent on the reaction conditions and the stability of the resulting carbocation.

In an SN2 mechanism , a water molecule directly attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a concerted step. This is more likely to occur with a less hindered substrate and a strong nucleophile.

Alternatively, under conditions that favor carbocation formation, an SN1 mechanism may operate. In this pathway, the C-Cl bond breaks first, forming a relatively stable methoxymethyl carbocation intermediate. This carbocation is then attacked by a water molecule. The presence of the adjacent oxygen atom with its lone pairs can stabilize the carbocation through resonance.

Regardless of the precise mechanism, the initial products of hydrolysis are 2-ethoxyphenol, formaldehyde, and hydrochloric acid. The general principles of acid-catalyzed ether cleavage suggest that the ether linkage is susceptible to scission under strong acidic conditions. masterorganicchemistry.comlibretexts.org

Formation of Byproducts

The decomposition of this compound can lead to the formation of several byproducts, most notably formaldehyde and hydrochloric acid (HCl), which are direct results of the hydrolysis of the chloromethoxy group. nih.govcanada.ca

A significant concern with the handling and decomposition of chloromethyl ethers is the potential formation of the highly carcinogenic bis(chloromethyl) ether (BCME). nih.govnih.gov BCME can be formed in the presence of formaldehyde and hydrogen chloride, both of which are products of the hydrolysis of this compound. nih.govacs.orgacs.org The reaction is an equilibrium process, and its likelihood depends on the concentrations of the reactants and the reaction conditions.

The table below summarizes the primary products and potential byproducts from the decomposition of this compound.

| Compound Name | Molecular Formula | Role in Decomposition |

| This compound | C₉H₁₁ClO₂ | Reactant |

| 2-Ethoxyphenol | C₈H₁₀O₂ | Primary Hydrolysis Product |

| Formaldehyde | CH₂O | Primary Hydrolysis Product |

| Hydrochloric Acid | HCl | Primary Hydrolysis Product |

| bis(Chloromethyl) ether | C₂H₄Cl₂O | Potential Byproduct |

Rearrangement and Elimination Reactions

While hydrolysis is a primary degradation pathway, the structure of this compound also presents possibilities for rearrangement and elimination reactions under specific conditions.

Intramolecular Transformations and Rearrangement Products

Detailed studies on the intramolecular rearrangements of this compound are not extensively documented in publicly available literature. However, analogous systems suggest that intramolecular electrophilic aromatic substitution could be a possibility. The chloromethyl group, being an electrophile, could potentially react with the electron-rich aromatic ring, particularly at the ortho and para positions relative to the activating ethoxy group. This would lead to the formation of a cyclic ether or other rearranged products. Such reactions often require a catalyst, such as a Lewis acid, to facilitate the generation of a more potent electrophile.

Potential for Olefin Formation via Beta-Elimination

Beta-elimination reactions are a common pathway for substrates with a leaving group and a proton on an adjacent carbon. pressbooks.pub In the case of this compound, a β-elimination reaction is theoretically possible if there is a hydrogen atom on a carbon adjacent to the chloromethoxy-substituted carbon. However, given that the chloromethoxy group is attached to an aromatic ring, a standard β-elimination to form a double bond within the benzene ring is not a feasible pathway as it would disrupt the aromaticity.

An alternative β-elimination could involve the ethoxy group. If a strong base were to deprotonate the methylene (B1212753) group of the ethoxy substituent, it could potentially lead to the elimination of the phenoxy group, forming ethene. However, this is a less common elimination pathway for this type of substrate. The more typical elimination reactions involve the removal of a proton and a leaving group from adjacent saturated carbons. nih.govepa.gov

Oxidation and Reduction Chemistry

The reactivity of this compound towards oxidizing and reducing agents is dictated by the functional groups present in the molecule.

Oxidation: The ether linkages in this compound are generally stable to mild oxidizing agents. However, under more vigorous oxidation conditions, such as with strong oxidizing agents like Fenton's reagent, cleavage of the ether bonds can occur. nih.gov The aromatic ring can also be susceptible to oxidation, potentially leading to ring-opening products under harsh conditions. The chloromethyl group could also be oxidized.

Extensive Literature Search Yields No Data on Specific Chemical Transformations and Catalytic Applications of this compound

A comprehensive review of scientific databases and chemical literature has found no published research detailing the specific chemical transformations or catalytic applications of the compound this compound. Despite a thorough search for data concerning its selective oxidation, reduction of its chloromethyl group, or its role in transition metal-catalyzed coupling and phase-transfer catalysis, no relevant studies or findings have been identified.

The investigation sought to provide detailed, research-backed content for the following specific areas:

Catalytic Applications and Mechanistic Insights

Phase-Transfer Catalysis Involving this compound:There are no documented instances or mechanistic studies of this compound being utilized in phase-transfer catalysis.

Due to the absence of any research data in the specified areas, no data tables or detailed findings can be presented. The lack of information suggests that the chemical behavior of this compound in these contexts has not been a subject of published scientific inquiry or is not publicly available.

Applications of 1 Chloromethoxy 2 Ethoxybenzene in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The primary role of 1-(chloromethoxy)-2-ethoxybenzene as a building block stems from its ability to alkylate a wide range of nucleophiles, effectively introducing the (2-ethoxybenzyloxy)methyl group into a molecule. This substituent can be a final structural feature or a precursor for further transformations.

One of the most direct applications of this compound is in the synthesis of highly functionalized aromatic ethers and esters. The chloromethyl ether group is highly susceptible to nucleophilic substitution, typically via an SN2 mechanism.

Ether Synthesis: In the presence of a base, alcohols (R-OH) are converted to their corresponding alkoxides (R-O⁻), which are excellent nucleophiles. These alkoxides can readily displace the chloride from this compound to form a new ether. This reaction provides a straightforward route to compounds containing the (2-ethoxybenzyloxy)methoxy moiety. The general transformation is as follows:

R-OH + Base → R-O⁻ R-O⁻ + ClCH₂O-C₆H₄(OEt) → R-O-CH₂O-C₆H₄(OEt) + Cl⁻

Ester Synthesis: Similarly, carboxylic acids (R-COOH) can be deprotonated by a non-nucleophilic base to form carboxylates (R-COO⁻). These carboxylates can then alkylate this compound to yield alkoxymethyl esters. These esters are often more labile than simple alkyl esters and can be useful as temporary protecting groups for carboxylic acids themselves.

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. mdpi.comrsc.org The introduction of specific substituents is key to tuning their biological and physical properties. This compound can serve as a crucial building block in the construction of such systems.

The synthesis typically involves an initial alkylation of a nitrogen nucleophile. For instance, an aniline (B41778) or a primary amine can be alkylated on the nitrogen atom. The resulting secondary amine, which now bears the (2-ethoxybenzyloxy)methyl group, can undergo a subsequent intramolecular cyclization reaction. For example, an appropriately substituted aniline derivative could undergo an intramolecular electrophilic aromatic substitution (a variation of the Friedel-Crafts reaction) to forge a new ring, leading to the formation of a dihydroquinoline or related heterocyclic system. The chloromethyl group is a well-established tool for such synthetic strategies. thieme-connect.de

The construction of polycyclic aromatic systems often relies on reactions that form carbon-carbon bonds between aromatic rings. The Friedel-Crafts alkylation is a classic method for this purpose. masterorganicchemistry.com this compound, in the presence of a Lewis acid catalyst such as AlCl₃ or TiCl₄, can act as the electrophilic partner in such a reaction. thieme-connect.de

In this scenario, the Lewis acid coordinates to the chlorine atom, making it a better leaving group and generating a highly reactive (2-ethoxybenzyloxy)methyl cation (or a related electrophilic species). This electrophile is then attacked by an electron-rich aromatic ring (e.g., naphthalene, phenol (B47542), or another benzene (B151609) derivative), resulting in the formation of a new C-C bond and linking the two aromatic systems. The resulting diarylmethane-type structure can be a key intermediate in the synthesis of more complex, fused polycyclic compounds.

Introduction of the Ethoxymethyl Protecting Group in Complex Substrates

In multistep organic synthesis, the temporary masking of a reactive functional group is a critical strategy. organic-chemistry.org Alcohols and phenols are frequently protected to prevent their interference in reactions occurring elsewhere in the molecule. This compound is a reagent capable of introducing the ethoxymethyl (EOM) ether protecting group. The reaction involves the displacement of the chloride by an alcohol or phenol, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org

The selection of a protecting group is a strategic decision based on its stability and the specific conditions required for its removal (deprotection). The EOM group is an acetal-type protecting group, and its properties are often compared with other widely used groups for protecting hydroxyl functions. A detailed comparison is provided in the table below.

| Protecting Group Strategy | Ethoxymethyl (EOM) | Methoxymethyl (MOM) | Benzyl (B1604629) (Bn) | tert-Butyldimethylsilyl (TBDMS) |

| Structure | R-O-CH₂OEt | R-O-CH₂OMe | R-O-CH₂Ph | R-O-Si(Me)₂(t-Bu) |

| Introduction | EOM-Cl, DIPEA, CH₂Cl₂ | MOM-Cl, DIPEA, CH₂Cl₂ | NaH, then BnBr, THF | TBDMS-Cl, Imidazole, DMF |

| Stability (Stable to) | Strong bases (e.g., LDA, Grignards), nucleophiles, many oxidizing/reducing agents. nih.gov | Strong bases, nucleophiles, many oxidizing/reducing agents. nih.gov | Strong bases, acids (moderately), oxidizing/reducing agents (non-catalytic). uwindsor.ca | Strong bases, nucleophiles, many oxidizing/reducing agents. |

| Lability (Cleaved by) | Acidic conditions (e.g., HCl in THF/H₂O, Lewis acids like TiCl₄). Generally slightly more stable than MOM. | Acidic conditions (e.g., HCl, TFA). Generally cleaved slightly faster than EOM. uwindsor.ca | Catalytic hydrogenolysis (H₂, Pd/C), dissolving metal reduction (Na, NH₃). uwindsor.cafiveable.me | Fluoride (B91410) sources (e.g., TBAF, HF•Py), strong acidic conditions. harvard.edulibretexts.org |

| Orthogonality | Cleaved under acidic conditions. Orthogonal to base-labile (e.g., esters) and hydrogenolysis-labile (e.g., Bn, Cbz) groups. | Cleaved under acidic conditions. Orthogonal to base-labile and hydrogenolysis-labile groups. | Cleaved by hydrogenolysis. Orthogonal to acid/base-labile groups and fluoride-labile groups. | Cleaved by fluoride. Orthogonal to most other groups, enabling highly selective deprotection strategies. |

The ability to protect one hydroxyl group in the presence of others is a significant challenge in the synthesis of complex molecules like carbohydrates and polyketides. Selectivity can often be achieved based on the inherent differences in the reactivity of hydroxyl groups. nih.gov

Steric Hindrance: The EOM group, like other protecting groups, can be introduced with a degree of selectivity for sterically less hindered alcohols. Primary alcohols (1°) generally react faster than secondary (2°), which in turn react much faster than tertiary (3°) alcohols. This allows for the selective protection of a primary alcohol in a molecule that also contains secondary or tertiary alcohols. nih.gov

Electronic Effects: Phenols are significantly more acidic than aliphatic alcohols. This difference can be exploited to achieve selective protection. By using a weaker base that is only capable of deprotonating the phenol, the EOM group can be directed exclusively to the phenolic hydroxyl group while leaving aliphatic alcohols in the same molecule untouched.

Role as a Chloromethylating Agent in Organic Transformations

The introduction of a chloromethyl group (-CH2Cl) onto a molecule is a pivotal transformation in organic synthesis, as this functional group serves as a versatile handle for further chemical modifications. google.com Chloromethylating agents are the reagents that facilitate this process. This compound, as a chloromethyl ether, falls into this category of reagents. The reactivity of such ethers in chloromethylation reactions is well-documented, particularly in reactions like the Blanc chloromethylation. wikipedia.orgalfa-chemistry.comlibretexts.org

Variants of Blanc Chloromethylation with Substituted Aromatics

The Blanc chloromethylation is a classic organic reaction that introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride. wikipedia.orgalfa-chemistry.comlibretexts.org An important variation of this reaction involves the use of pre-formed chloromethyl ethers, such as this compound, in place of the formaldehyde/HCl system. This approach can offer advantages in terms of reaction conditions and selectivity. alfa-chemistry.comlibretexts.org

When reacting with substituted aromatic compounds, the ethoxy group on the benzene ring of this compound can influence the reactivity and regioselectivity of the chloromethylation. The reaction mechanism, akin to a Friedel-Crafts alkylation, involves the generation of an electrophilic species from the chloromethyl ether under acidic conditions, which is then attacked by the electron-rich aromatic substrate. alfa-chemistry.com The presence of substituents on the aromatic substrate dictates the position of the incoming chloromethyl group.

Research on various alkoxybenzene derivatives has shown that the choice of catalyst and reaction conditions is crucial for optimizing the yield of the desired chloromethylated product while minimizing the formation of byproducts like diarylmethanes. core.ac.ukdur.ac.uk For instance, studies on the chloromethylation of anisole (B1667542) (methoxybenzene) have explored different catalysts to achieve high product ratios. core.ac.uk While direct studies detailing the use of this compound in a wide array of Blanc chloromethylation variants are not extensively documented, its behavior can be inferred from the general principles established for similar chloromethyl ethers.

Table 1: Illustrative Examples of Blanc Chloromethylation Variants This table is based on general findings for chloromethylation reactions and illustrates the potential application and outcomes for a reagent like this compound.

| Aromatic Substrate | Catalyst | Typical Outcome | Reference |

|---|---|---|---|

| Toluene (B28343) | Zinc Chloride / Sulfuric Acid | Mixture of ortho and para isomers | researchgate.net |

| Anisole | Titanium Tetrachloride | High yield of para-chloromethylated product | core.ac.uk |

Direct Introduction of Chloromethyl Groups onto Activated Substrates

Beyond aromatic rings, chloromethylating agents can introduce the -CH2Cl group onto other nucleophilic and activated substrates. The reactivity of this compound allows for the direct chloromethylation of compounds that possess a sufficiently activated carbon-hydrogen bond. This includes certain alkenes, alkynes, and enolizable ketones.

The process generally requires a catalyst to enhance the electrophilicity of the chloromethylating agent. The direct introduction of a chloromethyl group is a powerful tool for elaborating molecular structures, providing a reactive site for subsequent nucleophilic substitution or coupling reactions. For example, the chloromethylation of styrene (B11656) is a key step in the production of certain ion-exchange resins. libretexts.org While specific examples employing this compound for the direct chloromethylation of non-aromatic activated substrates are sparse in readily available literature, its chemical nature supports its potential utility in such transformations under appropriate reaction conditions.

Contributions to Materials Science and Polymer Chemistry

The functional groups present in this compound—namely the reactive chloromethoxy group and the ethoxy-substituted benzene ring—make it a potentially valuable molecule in the field of materials science and polymer chemistry. The chloromethyl group, in particular, can be leveraged for polymerization and polymer modification.

Monomer or Cross-linking Agent in Polymer Synthesis

The chloromethyl group is a key functional group for certain types of polymerization. For instance, chloromethylated aromatic compounds can serve as monomers in the synthesis of polymers like poly(phenylene vinylene)s (PPVs), which are known for their electroluminescent properties. researchgate.net In this context, a molecule like this compound could potentially be converted into a di-functional monomer suitable for condensation polymerization.

Furthermore, the reactive nature of the chloromethyl group allows it to act as a cross-linking site. When incorporated into a polymer chain, either as a comonomer or through post-polymerization modification, the chloromethyl groups can react with other polymer chains to form a cross-linked network. This process is fundamental to the synthesis of ion-exchange resins from chloromethylated polystyrene, where the cross-linking imparts mechanical stability and controls the swelling properties of the resin. core.ac.uk

Modification of Resin Formulations for Specific Properties

Existing polymers and resins can be functionalized using this compound to impart specific properties. The chloromethyl group can be introduced onto a polymer backbone through grafting reactions. This modified polymer can then undergo further reactions. For example, the chloromethyl group can be converted into other functional groups, such as amines, quaternary ammonium (B1175870) salts, or thiols, thereby altering the resin's chemical and physical properties, including its surface energy, solubility, and reactivity.

This approach is widely used to prepare functional materials for applications in catalysis, separation science, and solid-phase synthesis. The ethoxybenzene moiety of the reagent would also be incorporated into the polymer structure, which could influence properties such as thermal stability and solubility in organic solvents.

Synthesis of Polymeric Scaffolds with Tunable Functionality

In advanced applications, particularly in biomedical engineering and nanotechnology, the precise control over the architecture and functionality of polymeric materials is essential. mdpi.com Polymeric scaffolds with well-defined structures are used for tissue engineering, drug delivery, and as supports for catalysts.

The synthesis of such scaffolds can benefit from monomers that carry reactive functional groups. A molecule derived from this compound could be designed to act as a building block for such scaffolds. The chloromethyl group provides a reactive handle that can be used for post-polymerization modification, allowing for the attachment of biomolecules, drugs, or other functional moieties. mdpi.com This "click" chemistry approach enables the creation of polymeric scaffolds with highly specific and tunable functionalities tailored for a particular application. The synthesis often involves carefully controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), to achieve polymers with desired molecular weights and low dispersity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Zinc chloride |

| Formaldehyde |

| Hydrogen chloride |

| Anisole (Methoxybenzene) |

| Titanium tetrachloride |

| Toluene |

| Durene |

| Styrene |

| Polystyrene |

| Poly(phenylene vinylene) |

| Amines |

| Quaternary ammonium salts |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of chemical shifts, coupling constants, and multi-dimensional correlations, a complete structural map of 1-(Chloromethoxy)-2-ethoxybenzene can be assembled.

High-Resolution 1H and 13C NMR Analysis of Chemical Shifts and Coupling Patterns

The 1H and 13C NMR spectra provide foundational information about the electronic environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the chloromethoxy group, and the aromatic protons. The electronegativity of nearby atoms like oxygen and chlorine significantly influences the chemical shifts, causing protons closer to these atoms to appear further downfield. libretexts.orgyoutube.com

Ethoxy Group: The ethoxy protons will appear as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.

Chloromethoxy Group: The two protons of the chloromethoxy group (-OCH₂Cl) are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal would be significantly downfield due to the deshielding effects of both the adjacent oxygen and chlorine atoms. pdx.edu

Aromatic Protons: The four protons on the benzene (B151609) ring will exhibit complex splitting patterns due to coupling with their neighbors. Their chemical shifts fall in the typical aromatic region. chemistrysteps.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. oregonstate.edu Attaching an electronegative atom like oxygen increases the chemical shift. libretexts.org

Aromatic Carbons: The six aromatic carbons will resonate in the typical downfield region of 125-170 ppm. oregonstate.edu The two carbons directly bonded to oxygen (C1 and C2) will be the most deshielded among the ring carbons.

Ethoxy Group Carbons: The methylene carbon (-OCH₂) will be further downfield than the methyl carbon (-CH₃) due to its direct attachment to oxygen.

Chloromethoxy Carbon: The carbon of the chloromethoxy group (-OCH₂Cl) will be significantly deshielded by both the oxygen and chlorine atoms, placing its signal in the 55-80 ppm range. oregonstate.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -OCH₂CH₃ | ~1.4 | Triplet | -OCH₂CH₃ | ~15 |

| -OCH₂CH₃ | ~4.1 | Quartet | -OCH₂CH₃ | ~64 |

| -OCH₂Cl | ~5.8 | Singlet | -OCH₂Cl | ~75-80 |

| Aromatic H (x4) | ~6.8-7.2 | Multiplet | Aromatic C (x4) | ~110-130 |

| Aromatic C-O (x2) | ~145-155 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group. It would also show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the singlet at ~5.8 ppm would correlate with the carbon signal at ~75-80 ppm, confirming the -OCH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range coupling between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for confirming the structure of this compound would include:

A correlation from the -OCH₂ Cl protons to the aromatic carbon at the C2 position.

A correlation from the ethoxy -OCH₂ - protons to the aromatic carbon at the C1 position.

Correlations from the aromatic protons to adjacent and geminal carbons, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational modes. youtube.com

Characteristic Vibrational Modes of Chloromethyl Ether and Ethoxybenzene Moieties

The IR and Raman spectra of this compound would be dominated by vibrations from the ether linkages, the alkyl halide, and the substituted benzene ring. For a non-linear molecule with 23 atoms, 3n-6, or 63 fundamental vibrations are expected. youtube.com

Ethoxybenzene Moiety: This part of the molecule would show characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethoxy group (below 3000 cm⁻¹). Strong absorptions corresponding to the aryl-alkyl ether C-O-C asymmetric and symmetric stretching would be prominent. nist.gov The benzene ring itself produces characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

Chloromethyl Ether Moiety: This group is characterized by the C-O and C-Cl stretching vibrations. The C-Cl stretch typically appears in the 600-800 cm⁻¹ region. The ether C-O stretch will contribute to the strong absorptions in the 1000-1300 cm⁻¹ range. nih.gov

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3030 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 2980 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O-C Stretch (Asymmetric) | Aryl & Alkyl Ether | 1200 - 1275 |

| C-O-C Stretch (Symmetric) | Aryl & Alkyl Ether | 1020 - 1075 |

| C-Cl Stretch | Chloromethyl group | 600 - 800 |

| C-H Bending (Out-of-plane) | Substituted Benzene | 700 - 850 |

Analysis of Hydrogen Bonding and Intermolecular Interactions

This compound possesses two ether oxygen atoms which can act as hydrogen bond acceptors. However, the molecule lacks any acidic protons (hydrogen bond donors), such as those found in hydroxyl (-OH) or amine (-NH) groups. Therefore, in a pure sample, strong intermolecular hydrogen bonding is not expected. The primary intermolecular forces governing the physical properties of this compound would be van der Waals forces and dipole-dipole interactions arising from the polar C-O and C-Cl bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. pearson.com The molecular weight of this compound (C₉H₁₁ClO₂) is 186.64 g/mol . bldpharm.com

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which can then undergo a series of fragmentation reactions. The presence of chlorine, with its two common isotopes ³⁵Cl (~75%) and ³⁷Cl (~25%), will result in characteristic M and M+2 isotope peaks for the molecular ion and any chlorine-containing fragments, with an intensity ratio of approximately 3:1. docbrown.info

Predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen is common. This could lead to the loss of a chloromethyl radical (•CH₂Cl) or an ethyl radical (•CH₂CH₃).

Loss of a Chlorine Radical: The C-Cl bond can break to form an [M-Cl]⁺ ion.

Cleavage of Ether Bonds: The C-O bonds can cleave, leading to the formation of various stable cations. A significant fragment would likely be the ethoxybenzyl cation or related structures.

Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 186 | [C₉H₁₁³⁵ClO₂]⁺• | Molecular Ion (M⁺•) |

| 151 | [C₉H₁₁O₂]⁺ | Loss of •Cl |

| 137 | [C₈H₉O₂]⁺ | Loss of •CH₂Cl |

| 121 | [C₈H₉O]⁺ | Loss of •CH₂Cl and O |

| 109 | [C₇H₉O]⁺ | Loss of •OCH₂Cl |

| 93 | [C₆H₅O]⁺ | Loss of •C₂H₅ and •CH₂Cl |

| 49 | [CH₂³⁵Cl]⁺ | Chloromethyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the calculation of its elemental formula.

Research Findings: A thorough search of scientific databases did not yield any published HRMS data for this compound. Therefore, the experimental exact mass and the confirmation of its elemental composition (C₉H₁₁ClO₂) through this method are not documented.

Table 5.3.1: Hypothetical HRMS Data for this compound This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₁ClO₂ |

| Theoretical Exact Mass | 186.04476 u |

| Observed Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

Fragmentation Pathways and Structural Insights from MS/MS Data

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern provides detailed structural information about the molecule.

Research Findings: There are no available MS/MS studies for this compound. Consequently, its characteristic fragmentation pathways, which would be crucial for its identification in complex mixtures and for confirming the connectivity of its atoms, have not been elucidated.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Crystal Packing

This analysis reveals how the molecule is shaped in the solid state and how individual molecules are arranged in the crystal lattice.

Research Findings: No crystal structure for this compound has been deposited in crystallographic databases. As a result, there is no experimental data on its molecular conformation or the specifics of its crystal packing.

Intermolecular Interactions and Supramolecular Assembly

Understanding the non-covalent interactions between molecules in the crystal, such as hydrogen bonds or van der Waals forces, is key to understanding the material's properties.

Research Findings: Without a determined crystal structure, the intermolecular interactions and any potential supramolecular assemblies formed by this compound in the solid state remain unknown.

Computational Chemistry and Quantum Mechanical Studies

Computational models, such as Density Functional Theory (DFT), are used to predict molecular properties and complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

DFT calculations can predict the most stable three-dimensional structure of a molecule (geometry optimization) and provide insights into its electronic properties, such as the distribution of electron density and the energies of molecular orbitals.

Research Findings: No specific DFT studies for this compound have been published. Therefore, theoretical predictions of its optimized geometry, bond parameters, and electronic structure are not available in the scientific literature.

Table 5.5.1: Hypothetical DFT-Calculated Parameters for this compound This table is for illustrative purposes only, as no computational data has been found.

| Parameter | Predicted Value |

|---|---|

| Optimized Total Energy | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational quantum chemistry is instrumental in predicting the spectroscopic signatures of molecules, providing valuable data for their identification and characterization. Density Functional Theory (DFT) is a widely used method for obtaining accurate predictions of NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This approach involves optimizing the molecular geometry of this compound, followed by a GIAO calculation at a suitable level of theory (e.g., B3LYP with a 6-311+G(2d,p) basis set) and referencing the computed isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts This table represents a hypothetical prediction to illustrate the expected format of computational results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (various) | 6.8 - 7.2 | 115 - 125 |

| Ethoxy -CH₂- | 4.1 | 64 |

| Ethoxy -CH₃ | 1.4 | 15 |

| Methoxy -CH₂- | 5.8 | 95 |

| Aromatic C-O (ethoxy) | - | 148 |

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be predicted through frequency calculations following a geometry optimization. These calculations, performed at the same level of theory, yield the harmonic vibrational modes. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. Key vibrational modes of interest include the C-O-C stretching of the ether groups, the C-Cl stretching of the chloromethoxy moiety, and the aromatic C-H and C=C vibrations.

Illustrative Predicted Key IR Vibrational Frequencies This table represents a hypothetical prediction to illustrate the expected format of computational results.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Aryl Ether) | 1240 - 1260 |

| C-O-C Stretch (Alkyl Ether) | 1100 - 1120 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the vertical excitation energies and oscillator strengths, one can predict the wavelength of maximum absorption (λ_max) and the intensity of the electronic transitions. For this compound, the π → π* transitions of the benzene ring are expected to be the most prominent features.

Investigation of Reaction Pathways, Transition States, and Energetics

Computational chemistry provides deep insights into the mechanisms of chemical reactions by allowing for the mapping of potential energy surfaces. For this compound, a key reaction of interest is its hydrolysis or nucleophilic substitution at the chloromethyl carbon, a process characteristic of α-haloethers.

By modeling the reaction coordinate, stationary points, including reactants, intermediates, transition states, and products, can be located and their energies calculated. Transition state theory can then be used to determine the activation energy (ΔG‡), providing a quantitative measure of the reaction barrier. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) are employed to locate transition state structures. Intrinsic Reaction Coordinate (IRC) calculations are subsequently performed to confirm that the identified transition state connects the reactants and products.

Illustrative Energetics for a Hypothetical Nucleophilic Substitution Reaction This table illustrates the kind of data obtained from reaction pathway investigations.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +15.5 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The reactivity and spectroscopic properties of a flexible molecule like this compound are influenced by its accessible conformations and its interactions with the surrounding solvent. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and the explicit effects of a solvent.

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of different rotational isomers (rotamers) around the C-O bonds. The resulting trajectory can be analyzed to determine the relative populations of different conformers and the energy barriers for interconversion between them.

Furthermore, by performing simulations in a box of explicit solvent molecules (e.g., water, methanol), the role of the solvent in stabilizing or destabilizing certain conformations or in mediating a chemical reaction can be investigated. Analysis of the radial distribution functions from the simulation can reveal the specific nature of solute-solvent interactions.

Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. While the development of a QSAR model requires a dataset of related compounds, the principles can be applied to understand the factors governing the reactivity of this compound.

For a series of substituted chloromethoxybenzene derivatives, one could develop a QSAR model for a property like the rate of hydrolysis. This involves calculating a variety of molecular descriptors for each compound, which can be categorized as:

Electronic: Hammett constants, atomic charges, dipole moment.

Steric: Molar refractivity, van der Waals radii.

Topological: Connectivity indices.

A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical equation relating a selection of these descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of other, untested compounds in the same class, including this compound.

Future Research Perspectives and Emerging Areas

Development of Novel Synthetic Routes with Improved Atom Economy and Selectivity

The traditional synthesis of chloroalkyl ethers often involves reagents and conditions that are suboptimal in terms of atom economy and environmental impact. Future research should prioritize the development of more efficient and sustainable methods for the synthesis of 1-(chloromethoxy)-2-ethoxybenzene.

A promising approach involves the zinc-catalyzed reaction between acetals and acid halides. organic-chemistry.orgnih.govacs.org This method has been shown to be rapid and efficient for producing various chloroalkyl ethers, often with near-quantitative yields and low catalyst loading (0.01 mol%). organic-chemistry.orgacs.org A potential synthetic route to this compound could be adapted from the synthesis of chloromethyl methyl ether, where dimethoxymethane (B151124) reacts with an acyl chloride. wikipedia.org An analogous reaction for the target compound could involve the reaction of 1,1-diethoxy-2-methoxybenzene with a suitable chlorinating agent.

Key areas for investigation include:

Catalyst Optimization: Exploring a range of Lewis acids beyond zinc salts to identify catalysts that offer higher turnover numbers and milder reaction conditions.

Alternative Reagents: Investigating the use of more environmentally benign chlorinating agents to replace traditional acid halides.

One-Pot Procedures: Designing one-pot syntheses that combine the formation of the chloromethoxy group with subsequent reactions, thereby reducing purification steps and solvent waste. nih.gov

A comparative analysis of potential catalytic systems could be guided by the data presented in the following table, which is based on analogous reactions for other chloroalkyl ethers.

| Catalyst | Halide Source | Reaction Time (hours) | Yield (%) | Reference |

| Zn(OAc)₂ | AcCl | 3 | >95 | acs.org |

| ZnBr₂ | AcBr | 1-4 | ~95 | organic-chemistry.org |

| Zn(OTf)₂ | AcCl | 1-4 | ~95 | orgsyn.org |

| Other Lewis Acids | Various | - | - | organic-chemistry.org |

Exploration of New Catalytic Applications for this compound

The chloromethoxy group is a potent alkylating agent, making this compound a valuable precursor for introducing the (2-ethoxyphenoxy)methyl group into various molecules. This functionality could be leveraged in the development of new catalysts and ligands.

Future research could focus on: